molecular formula C12H24O2Si B1588981 2-(tert-Butyldimethylsilyloxy)cyclohexanone CAS No. 74173-08-3

2-(tert-Butyldimethylsilyloxy)cyclohexanone

Cat. No. B1588981
CAS RN: 74173-08-3
M. Wt: 228.4 g/mol
InChI Key: HOZXDUOXGSOLJB-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyloxy)cyclohexanone, also known as 2-(BDMS)cyclohexanone, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 91–93 °C and a melting point of −51 °C. 2-(BDMS)cyclohexanone is used in a variety of applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

π-Facial Diastereoselection

The stereochemical course of the 1,2-addition of several allylmetal reagents to 2-methoxycyclohexanone and tetrahydrofuranspiro-(2-cyclohexanone) has been explored. In this context, a 4-tert-butyl group is used as a conformational anchor, affecting chelation and control of π-facial nucleophilic attack (Paquette & Lobben, 1996).

RAFT Polymerization

A room temperature reversible addition–fragmentation transfer (RAFT) polymerization of vinyl monomers using an acid-induced cyclohexanone/tert-butylhydroperoxide initiation system demonstrates living polymerization characteristics (Vandenbergh, Schweitzer‐Chaput, Klussmann, & Junkers, 2016).

Ring-Opening Polymerization

New cyclic esters containing protected functional groups have been synthesized and homo- and copolymerized. These cyclic esters are generated by the Baeyer−Villiger oxidation of cyclohexanone derivatives (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Diels-Alder Reaction

2,5-Bis(tert-butyldimethylsilyloxy)furans, as vicinal bisketene equivalents, have been applied as dienes in the Diels-Alder reaction. This enables convergent access to highly substituted para-hydroquinones (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).

Carbon-Hydrogen Insertion Reaction

The intramolecular carbon–hydrogen insertion reaction of α-diazo ketones catalyzed by dirhodium(II) has been explored for the stereoselective synthesis of 2,3-cis-2-alkyl-5-oxo-3-silyloxycyclopentanecarboxylates (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).

Cyclohexanone Oxidation

The kinetics of oxygen uptake and the composition of cyclohexanone oxidation products in the azobisisobutyronitrile-initiated oxidation of cyclohexanone have been studied, revealing insights into the reactivity of C-H bonds (Puchkov, Nepomnyashchikh, Kozlova, & Perkel’, 2013).

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXDUOXGSOLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458367
Record name 2-(tert-Butyldimethylsilyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyloxy)cyclohexanone

CAS RN

74173-08-3
Record name 2-(tert-Butyldimethylsilyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EV Boltukhina, AE Sheshenev, IM Lyapkalo - Synthesis, 2011 - thieme-connect.com
Trimethylsilyl enol ethers bearing trialkylsilyl-protected hydroxy groups were converted into synthetically valuable bifunctional alkenyl nonaflates under the action of nonafluorobutane-1-…
Number of citations: 4 www.thieme-connect.com
A Bayir, M Brewer - The Journal of Organic Chemistry, 2014 - ACS Publications
Medium-sized ynolides were prepared by the Lewis acid-mediated fragmentation of bicyclic γ-silyloxy-β-hydroxy-α-diazolactones in which the Cβ–Cγ bond is the ring fusion bond. …
Number of citations: 13 pubs.acs.org
A Bayir, C Draghici, M Brewer - The Journal of Organic Chemistry, 2010 - ACS Publications
… precursors shown in Tables 3−5 were conveniently prepared by the aldol-type condensation of the corresponding lithiated diazo ketone with 2-tert-butyldimethylsilyloxy cyclohexanone (…
Number of citations: 34 pubs.acs.org
JH Strømme - 2009 - munin.uit.no
The present work is on the synthesis of a pyrylium salt, 8-hydroxy-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate, a precursor for interesting transition metal ligands. …
Number of citations: 3 munin.uit.no
A Bayir - 2015 - search.proquest.com
The fragmentation of γ-silyloxy-β-hydroxy-α-diazoesters to provide tethered aldehyde ynoates was discovered and developed in Prof. Brewer’s laboratory. This reaction is a Lewis acid …
Number of citations: 1 search.proquest.com
JS de Oliveira Gomes, MER da Silva, JS Reis… - Results in …, 2022 - Elsevier
Biocatalysis is well-established in (bio)chemical sciences and Brazil has significantly contributed to the growth of this theme. In this context, herein we have compiled the advances in …
Number of citations: 0 www.sciencedirect.com

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